N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide
Description
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide is a complex organic compound that features both imidazo[1,2-a]pyridine and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c31-24(10-5-8-22-27-20-7-2-1-6-19(20)25(32)29-22)26-18-13-11-17(12-14-18)21-16-30-15-4-3-9-23(30)28-21/h1-4,6-7,9,11-16H,5,8,10H2,(H,26,31)(H,27,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHXBRZEXNKEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine moiety: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Synthesis of the quinazolinone core: This often involves the condensation of anthranilic acid derivatives with amides or nitriles.
Coupling reactions: The two moieties can be linked through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include:
Flow chemistry: Continuous flow reactors can improve reaction efficiency and scalability.
Green chemistry principles: Using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide analogs: Compounds with slight modifications to the imidazo[1,2-a]pyridine or quinazolinone moieties.
Other quinazolinone derivatives: Such as erlotinib or gefitinib, which are known for their anticancer properties.
Uniqueness
This compound’s uniqueness lies in its specific combination of structural motifs, which may confer unique biological activities or chemical properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
